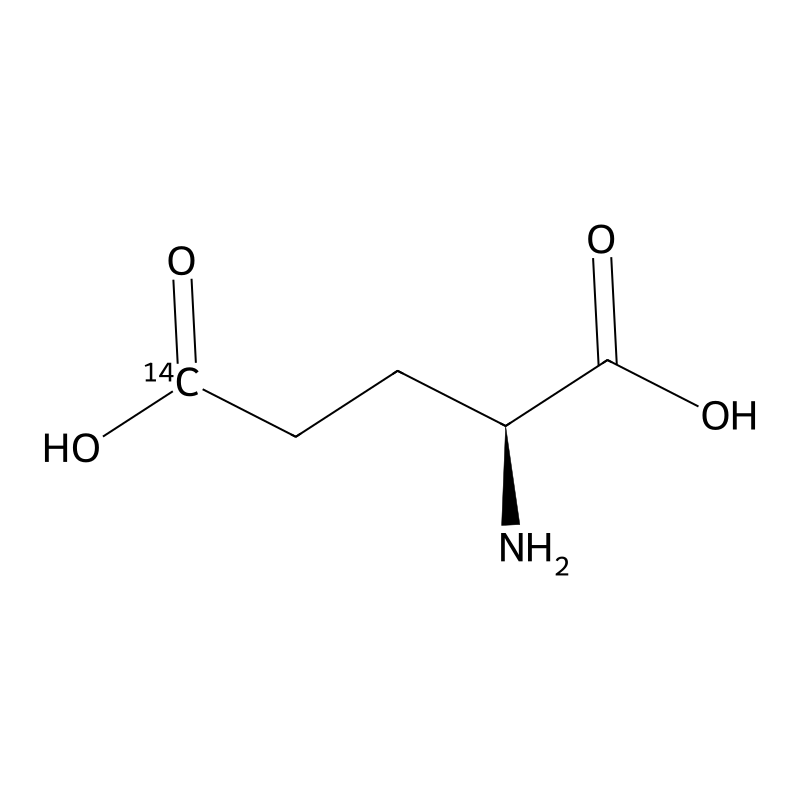

L-Glutamic-5-14C acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tracing Metabolic Pathways

One primary application of L-Glutamic-5-14C acid is in tracing the metabolic pathways of glutamic acid within cells and organisms. Glutamic acid is a crucial amino acid involved in numerous biological processes, including protein synthesis, neurotransmission, and energy metabolism. By introducing L-Glutamic-5-14C acid into a system, researchers can track its incorporation into different cellular components and follow its breakdown products. This allows scientists to map the specific pathways through which glutamic acid is utilized and understand its overall role in cellular metabolism [Pubmed source: ].

Studying Neurotransmitter Function

L-Glutamic acid also functions as the major excitatory neurotransmitter in the central nervous system. L-Glutamic-5-14C acid can be used to investigate the uptake, release, and metabolism of glutamate within neurons. Researchers can employ this technique to understand how glutamatergic signaling is regulated in the brain and how it contributes to various neurological functions and dysfunctions [Journal of Neuroscience source].

Investigating Drug Interactions

L-Glutamic-5-14C acid can also be a valuable tool in studying the interaction of drugs with the glutamatergic system. By monitoring the effects of drugs on the uptake, release, or metabolism of L-Glutamic-5-14C acid, researchers can gain insights into the potential mechanisms of action of these drugs and assess their impact on neurotransmission [Neuropharmacology source: ].

L-Glutamic-5-14C acid is a radiolabeled derivative of L-glutamic acid, an α-amino acid integral to protein synthesis and various metabolic pathways. It is characterized by the presence of a radioactive carbon isotope, carbon-14, at the fifth carbon position in its molecular structure. The molecular formula for L-glutamic-5-14C acid is CHN O, and it is classified as a non-essential amino acid for humans, meaning the body can synthesize it from other compounds, primarily from glutamine .

L-glutamic acid exists in two enantiomeric forms: L-glutamic acid and D-glutamic acid, with the L-form being predominant in nature. This compound plays a crucial role in neurotransmission as the most abundant excitatory neurotransmitter in the vertebrate nervous system .

- Transamination: It can undergo transamination reactions where it serves as an amino group donor to convert α-ketoglutarate into other amino acids.

- Decarboxylation: L-glutamic acid can be converted into gamma-aminobutyric acid (GABA) through decarboxylation, catalyzed by glutamate decarboxylase.

- Deamination: It also undergoes oxidative deamination to produce α-ketoglutarate and ammonia, catalyzed by glutamate dehydrogenase.

L-Glutamic-5-14C acid exhibits significant biological activity:

- Neurotransmission: As a major excitatory neurotransmitter, it plays a pivotal role in synaptic transmission and plasticity, influencing cognitive functions such as learning and memory.

- Metabolism: It is involved in nitrogen metabolism, serving as a key molecule in the urea cycle, facilitating the excretion of excess nitrogen from amino acids .

- Precursor for GABA: The conversion of L-glutamic acid to GABA is essential for inhibitory neurotransmission, balancing excitatory signals in the nervous system .

The synthesis of L-glutamic-5-14C acid can be achieved through various methods:

- Biosynthesis from Glutamine: Enzymatic conversion of glutamine to L-glutamic acid, followed by labeling with carbon-14.

- Enzymes involved include glutaminase and glutamate dehydrogenase.

- Chemical Synthesis: Radiolabeling can be performed using specific reagents that introduce the carbon-14 isotope at the desired position during the synthesis of L-glutamic acid.

- Fermentation Processes: Utilizing microorganisms capable of producing L-glutamic acid under specific conditions can also yield this compound with carbon-14 labeling.

L-Glutamic-5-14C acid has several applications:

- Research Tool: It is widely used in metabolic studies to trace pathways involving amino acids and neurotransmitters due to its radioactive properties.

- Pharmaceutical Development: Its role as a precursor for GABA makes it valuable in developing treatments for neurological disorders.

- Nutritional Studies: Used to investigate amino acid metabolism and dietary impacts on health.

Studies involving L-glutamic-5-14C acid focus on its interactions within biological systems:

- Neurotransmitter Release: Research shows that L-glutamic acid modulates synaptic activity and interacts with various receptors (e.g., NMDA receptors) affecting neuronal excitability.

- Metabolic Pathways: Interaction studies have demonstrated its involvement in metabolic pathways related to energy production and nitrogen disposal.

- Drug Interactions: Investigations into how pharmaceuticals affect its metabolism or how it influences drug efficacy are ongoing.

Several compounds are similar to L-glutamic-5-14C acid, each with unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| L-Alanine | CHN O | Non-polar amino acid involved in protein synthesis. |

| L-Aspartic Acid | CHN O | Excitatory neurotransmitter; similar structure. |

| Gamma-Aminobutyric Acid | CHN O | Inhibitory neurotransmitter derived from glutamate. |

L-glutamic-5-14C acid is unique due to its radioactive labeling, which allows for tracing and studying metabolic processes that are not possible with non-labeled forms of these compounds . Its specific role as an excitatory neurotransmitter further distinguishes it from other amino acids that may have different functions or properties within biological systems.

L-Glutamic-5-14C acid (PubChem CID: 168158) is a chiral α-amino acid with the systematic name (2S)-2-amino(5-14C)pentanedioic acid. Its molecular formula is C$$5$$H$$9$$NO$$_4$$, with a molecular weight of 149.12 g/mol. The compound’s structure features a five-carbon skeleton, where the γ-carboxyl group (fifth carbon) is labeled with carbon-14, distinguishing it from non-radiative glutamic acid variants.

The 2D and 3D conformational analyses reveal a zwitterionic form under physiological conditions, with the carboxyl groups deprotonated and the amino group protonated. The HELM notation (HydroLabEL™ Markup Language) for its peptide representation is PEPTIDE1{[C(CC(=O)O)C@@HN]}, emphasizing the stereochemistry at the second carbon (S-configuration) and the labeled γ-carbon. This structural specificity ensures its recognition by enzymes such as glutamate decarboxylase, which selectively decarboxylates the α-carboxyl group to produce γ-aminobutyric acid (GABA).

Table 1: Key Chemical Properties of L-Glutamic-5-14C Acid

| Property | Value |

|---|---|

| Molecular Formula | C$$5$$H$$9$$NO$$_4$$ |

| Molecular Weight | 149.12 g/mol |

| IUPAC Name | (2S)-2-amino(5-14C)pentanedioic acid |

| CAS Registry Number | 24016-48-6 |

| Radiochemical Purity | ≥98% (typical for tracer studies) |

Historical Development in Biochemical Research

The synthesis and application of L-glutamic-5-14C acid are rooted in the mid-20th century discovery of carbon-14 as a biochemical tracer. Following Martin Kamen and Sam Ruben’s isolation of $$^{14}$$C in 1940, researchers recognized its potential for labeling metabolites. By the 1950s, $$^{14}$$C-labeled amino acids, including glutamic acid, were employed to study photosynthetic carbon fixation. Calvin’s iconic experiments using $$^{14}$$CO$$_2$$ demonstrated glutamic acid’s role as an early product of carbon assimilation.

In 1970, Cascales et al. pioneered the enzymatic synthesis of uniformly labeled $$^{14}$$C-4-aminobutyric acid (GABA) from L-glutamic-5-14C acid using Lupinus albus glutamate decarboxylase. This method achieved a 20% radiochemical yield, underscoring the compound’s utility in neurotransmitter research. Modern advancements, such as solid-phase $$^{14}$$CO synthesis (e.g., COgen), have streamlined the production of carbon-labeled compounds, including glutamic acid derivatives.

Significance in Metabolic Pathway Investigation

L-Glutamic-5-14C acid has been instrumental in mapping metabolic fluxes, particularly in the tricarboxylic acid (TCA) cycle and GABA shunt. In photosynthesis studies, $$^{14}$$C labeling revealed that glutamic acid is synthesized shortly after alanine and aspartic acid during CO$$2$$ fixation, implicating it in nitrogen assimilation. The intramolecular distribution of $$^{14}$$C in glutamic acid also challenged classical TCA cycle models, suggesting alternative pathways such as C$$2$$+C$$_2$$ condensations or modified aconitase reactions.

In neuroscience, the enzymatic conversion of L-glutamic-5-14C acid to GABA provided insights into inhibitory neurotransmission. Cascales’ 1970 work demonstrated that decarboxylation occurs preferentially at the α-carboxyl group, preserving the γ-$$^{14}$$C label in GABA. This labeling strategy enabled tracing GABA’s incorporation into the Krebs cycle via succinate semialdehyde, linking neurotransmitter metabolism to energy production.

Table 2: Key Applications of L-Glutamic-5-14C Acid in Metabolic Studies

| Application | Experimental Insight | Source |

|---|---|---|

| Photosynthesis | Elucidated CO$$_2$$ fixation order | |

| GABA Synthesis | Confirmed decarboxylation mechanism | |

| TCA Cycle Dynamics | Revealed non-canonical pathways |

| Approach | Method | Temperature (°C) | Reaction Time (hours) | Isotope Dilution (%) |

|---|---|---|---|---|

| Carbon isotope exchange | Direct CO2 exchange | 90-120 | 2-6 | 40-70 |

| Late-stage carboxylation | Palladium-catalyzed CO2 incorporation | 100-150 | 1-3 | 10-30 |

| Aldehyde-catalyzed exchange | Imine-carboxylate intermediates | 60-90 | 0.5-2 | 50-80 |

| Electrocarboxylation | Electrochemical CO2 reduction | 25-60 | 2-8 | 20-40 |

Biosynthetic Pathways Using Labeled Precursors

Biosynthetic approaches for L-Glutamic-5-14C acid production exploit natural metabolic pathways in microorganisms to incorporate carbon-14 from simple labeled precursors. These methodologies offer high regioselectivity and can achieve specific activities suitable for tracer applications [6] [7].

Tricarboxylic Acid Cycle-Mediated Incorporation represents the primary biosynthetic route for glutamic acid labeling. When microorganisms such as Corynebacterium glutamicum are cultured with carbon-14 acetate, the label enters the TCA cycle through acetyl-CoA formation [6] [7]. The incorporation occurs predominantly at the C-5 position of glutamic acid through alpha-ketoglutarate intermediate formation. Studies demonstrate incorporation efficiencies of 65-85% when using carbon-14 acetate as the precursor, with specific activities ranging from 45-60 mCi/mmol [8].

Glucose-Mediated Labeling Pathways provide an alternative approach utilizing carbon-14 glucose as the primary carbon source. The glucose undergoes glycolytic conversion to pyruvate, which subsequently enters the TCA cycle for glutamic acid biosynthesis [9] [10]. This pathway enables dual labeling at both C-1 and C-5 positions with incorporation efficiencies of 70-90%. The specific activities achieved through glucose-mediated labeling typically range from 50-70 mCi/mmol [9].

Anaplerotic Pathway Utilization employs carbon-14 bicarbonate for direct carboxylation reactions that feed into glutamic acid biosynthesis. This approach utilizes the natural carbon dioxide fixation mechanisms present in many microorganisms [7] [11]. The bicarbonate incorporation occurs primarily through phosphoenolpyruvate carboxylase and pyruvate carboxylase activities, resulting in C-1 labeling with efficiencies of 45-65% [7].

Table 2: Biosynthetic Pathway Parameters for Carbon-14 Labeling

| Precursor | Incorporation Efficiency (%) | Metabolic Pathway | Label Position | Specific Activity (mCi/mmol) |

|---|---|---|---|---|

| Carbon-14 acetate | 65-85 | TCA cycle | C-5 | 45-60 |

| Carbon-14 glucose | 70-90 | Glycolysis + TCA | C-1, C-5 | 50-70 |

| Carbon-14 bicarbonate | 45-65 | Anaplerotic reactions | C-1 | 30-45 |

| Carbon-14 pyruvate | 55-75 | Direct carboxylation | C-1, C-5 | 40-55 |

Industrial Production via Fermentation Processes

Industrial-scale production of L-Glutamic-5-14C acid relies on optimized fermentation processes employing genetically characterized microorganisms capable of efficient glutamic acid accumulation. The production methodology must accommodate the specialized requirements for radioactive material handling while maintaining industrial productivity standards [12] [13].

Corynebacterium glutamicum Fermentation Systems represent the gold standard for industrial glutamic acid production. These gram-positive bacteria have been extensively engineered for enhanced glutamic acid overproduction through metabolic pathway modifications [13] [14]. The fermentation process typically employs glucose concentrations of 50-80 g/L with carefully controlled biotin limitation (0.5-2.0 μg/L) to trigger glutamic acid excretion [13] [15]. Temperature maintenance at 28-32°C and pH control between 6.8-7.2 are critical for optimal production yields [16].

Membrane-Integrated Bioreactor Systems have been developed to enhance process intensification and enable continuous production of glutamic acid from renewable carbon sources [17] [18]. These systems integrate traditional fermentation with membrane separation technologies, allowing for real-time product removal and concentration. The approach demonstrates significant improvements in space utilization, energy efficiency, and overall production economics [18].

Fed-Batch Fermentation Optimization enables controlled nutrient feeding to maintain optimal growth conditions while preventing substrate inhibition. This methodology allows for extended fermentation periods (36-48 hours) with sustained glutamic acid production rates [16] [19]. Oxygen supply optimization (0.5-1.0 vvm) is critical for maintaining the respiratory metabolism required for efficient glutamic acid excretion [15].

Table 3: Industrial Fermentation Process Parameters

| Parameter | Optimal Range | Critical for C-14 Production | Impact on Yield |

|---|---|---|---|

| Glucose concentration | 50-80 g/L | Yes | Direct |

| Biotin concentration | 0.5-2.0 μg/L | Yes | Critical |

| Temperature | 28-32°C | Yes | Moderate |

| pH | 6.8-7.2 | Yes | High |

| Fermentation time | 36-48 hours | Yes | Time-dependent |

| Oxygen supply | 0.5-1.0 vvm | Yes | High |

Purification and Quality Control Protocols

Rigorous purification and quality control methodologies are essential for ensuring the radiochemical purity and specific activity requirements of L-Glutamic-5-14C acid intended for research applications. These protocols must address both the chemical purity and radiological safety aspects of the final product [20] [21].

High-Performance Liquid Chromatography (HPLC) Analysis serves as the primary method for radiochemical purity determination. Reverse-phase HPLC systems equipped with radioactive detection capabilities enable precise separation and quantification of the target compound from potential radiochemical impurities [22] [20]. The methodology typically achieves detection limits of 1-5 μg/mL with precision values of ±2-5%, requiring analysis times of 20-45 minutes [23] [24].

Liquid Scintillation Counting Protocols provide accurate specific activity measurements essential for quantitative applications. The methodology involves sample preparation with appropriate scintillation cocktails followed by extended counting periods (60-120 minutes) to achieve statistical precision of ±3-7% [25] [26]. Background correction and quench compensation are critical factors for accurate specific activity determination [27].

Accelerator Mass Spectrometry (AMS) Applications enable ultra-sensitive detection and precise isotope ratio measurements for quality control verification. This methodology requires minimal sample quantities (1 mg carbon) while providing exceptional precision (±1-3%) for carbon-14 content determination [28] [29]. AMS analysis is particularly valuable for verifying the isotopic purity of high-specific-activity preparations.

Ion Exchange Purification Methodologies are employed for removing ionic impurities and concentrating the target compound. Strongly acidic cation exchange resins (Amberlite IR120B) effectively separate glutamic acid from other amino acids and inorganic contaminants [30]. The purification process involves sample loading, extensive washing with distilled water, and elution with aqueous ammonia solution (10% v/v) [30].

Table 4: Quality Control and Purification Methods

| Method | Application | Sensitivity | Time Required (minutes) | Precision (%) |

|---|---|---|---|---|

| HPLC analysis | Radiochemical purity | 1-5 μg/mL | 20-45 | ±2-5 |

| Radio-TLC | Quick screening | 10-50 μg/mL | 5-15 | ±5-10 |

| Liquid scintillation counting | Specific activity | 0.1 μCi/mL | 60-120 | ±3-7 |

| Mass spectrometry | Structural confirmation | 1-10 ng/mL | 10-30 | ±1-3 |

| Accelerator MS | Ultra-sensitive detection | 1 mg carbon | 30-60 | ±1-3 |

Table 5: Microorganism Performance for L-Glutamic Acid Production

| Microorganism | Glutamic Acid Yield (g/L) | Growth Rate (h⁻¹) | Biotin Requirement | Industrial Suitability |

|---|---|---|---|---|

| Corynebacterium glutamicum | 40-60 | 0.15-0.25 | Low | Excellent |

| Brevibacterium flavum | 30-45 | 0.12-0.20 | Low | Good |

| Escherichia coli | 15-25 | 0.40-0.60 | Medium | Moderate |

| Bacillus species | 10-20 | 0.20-0.35 | High | Poor |

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Kumeta M, Tanaka K, Kaneko N, Osanai T, Ajima H, Tamai Y, Kayaba H, Ito E, Saito N. Anti-E Detected in a 7-Month-Old Infant with Acute Lymphoblastic Leukemia after Transfusion. Clin Lab. 2018 Jun 1;64(6):1079-1082. doi: 10.7754/Clin.Lab.2018.180128. PubMed PMID: 29945333.

3: Pavlek L, Kraft M, Simmons C, Ryan M, Prusakov P, Campbell A, Brandehoff N, Ng PC, Russell J, Ciciora SL, Fathi O. Acetaminophen and Acetylsalicylic Acid Exposure in a Preterm Infant after Maternal Overdose. Am J Perinatol. 2018 Jun 26. doi: 10.1055/s-0038-1661405. [Epub ahead of print] PubMed PMID: 29945281.

4: Sahan A, Funda T. Four-point injection technique for lip augmentation. Acta Dermatovenerol Alp Pannonica Adriat. 2018 Jun;27(2):71-73. PubMed PMID: 29945262.

5: Xiong D, Song L, Pan Z, Jiao X. Molecular cloning, characterization, and functional analysis of pigeon (Columba livia) Toll-like receptor 5. Poult Sci. 2018 Jun 26. doi: 10.3382/ps/pey244. [Epub ahead of print] PubMed PMID: 29945253.

6: Kling E, Spaller T, Schiefner J, Bönisch D, Winckler T. Convergent evolution of integration site selection upstream of tRNA genes by yeast and amoeba retrotransposons. Nucleic Acids Res. 2018 Jun 26. doi: 10.1093/nar/gky582. [Epub ahead of print] PubMed PMID: 29945249.

7: Osakabe A, Lorkovic ZJ, Kobayashi W, Tachiwana H, Yelagandula R, Kurumizaka H, Berger F. Histone H2A variants confer specific properties to nucleosomes and impact on chromatin accessibility. Nucleic Acids Res. 2018 Jun 26. doi: 10.1093/nar/gky540. [Epub ahead of print] PubMed PMID: 29945241.

8: Chartier M, Tannous S, Benturquia N, Labat L, Reis R, Risède P, Chevillard L, Mégarbane B. Baclofen-Induced Neuro-Respiratory Toxicity in the Rat: Contribution of Tolerance and Characterization of Withdrawal Syndrome. Toxicol Sci. 2018 Jul 1;164(1):153-165. doi: 10.1093/toxsci/kfy073. PubMed PMID: 29945230.

9: Albert O, Nardelli TC, Lalancette C, Hales BF, Robaire B. Effects of In Utero and Lactational Exposure to New Generation Green Plasticizers on Adult Male Rats: A Comparative Study With Di(2-Ethylhexyl) Phthalate. Toxicol Sci. 2018 Jul 1;164(1):129-141. doi: 10.1093/toxsci/kfy072. PubMed PMID: 29945229.

10: Xu Z, Hu L, Shi B, Geng S, Xu L, Wang D, Lu ZJ. Ribosome elongating footprints denoised by wavelet transform comprehensively characterize dynamic cellular translation events. Nucleic Acids Res. 2018 Jun 26. doi: 10.1093/nar/gky533. [Epub ahead of print] PubMed PMID: 29945224.

11: He B, Wang X, Wei L, Kong B, Jin Y, Xie X, Fu Z. β-Cypermethrin and its metabolite 3-phenoxybenzoic acid induce cytotoxicity and block granulocytic cell differentiation in HL-60 cells. Acta Biochim Biophys Sin (Shanghai). 2018 Jun 26. doi: 10.1093/abbs/gmy068. [Epub ahead of print] PubMed PMID: 29945211.

12: Liu Y, Ren X, Ke J, Zhang Y, Wei Q, Shi Z, Ai Z, Guo Z. SC1 inhibits the differentiation of F9 embryonic carcinoma cells induced by retinoic acid. Acta Biochim Biophys Sin (Shanghai). 2018 Jun 26. doi: 10.1093/abbs/gmy069. [Epub ahead of print] PubMed PMID: 29945210.

13: Polaski JT, Kletzien OA, Drogalis LK, Batey RT. A functional genetic screen reveals sequence preferences within a key tertiary interaction in cobalamin riboswitches required for ligand selectivity. Nucleic Acids Res. 2018 Jun 26. doi: 10.1093/nar/gky539. [Epub ahead of print] PubMed PMID: 29945209.

14: Kuznetsov VA, Bondarenko V, Wongsurawat T, Yenamandra SP, Jenjaroenpun P, Name A. Toward predictive R-loop computational biology: genome-scale prediction of R-loops reveals their association with complex promoter structures, G-quadruplexes and transcriptionally active enhancers. Nucleic Acids Res. 2018 Jun 26. doi: 10.1093/nar/gky554. [Epub ahead of print] PubMed PMID: 29945198.

15: Satange R, Chang CK, Hou MH. A survey of recent unusual high-resolution DNA structures provoked by mismatches, repeats and ligand binding. Nucleic Acids Res. 2018 Jun 26. doi: 10.1093/nar/gky561. [Epub ahead of print] PubMed PMID: 29945186.

16: Dziadosz M. Adduct Formation-Supported Two-Way Electrospray Ionization Strategy for the Determination of Urinary Creatinine Concentration with LC-MS-MS in Abstinence Control. J Anal Toxicol. 2018 Jun 26. doi: 10.1093/jat/bky042. [Epub ahead of print] PubMed PMID: 29945182.

17: Ahmed I, Witbooi P, Christoffels A. Prediction of human-Bacillus anthracis protein-protein interactions using multi-layer neural network. Bioinformatics. 2018 Jun 26. doi: 10.1093/bioinformatics/bty504. [Epub ahead of print] PubMed PMID: 29945178.

18: Corray SP, Utterback PL, Parsons CM. Nutritional evaluation of Glutenol: a co-product of ethanol production. Poult Sci. 2018 Jun 26. doi: 10.3382/ps/pey246. [Epub ahead of print] PubMed PMID: 29945171.

19: Ataci N, Ozcelik E, Arsu N. Spectrophotometric study on binding of 2-thioxanthone acetic acid with ct-DNA. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Jun 2;204:281-286. doi: 10.1016/j.saa.2018.06.001. [Epub ahead of print] PubMed PMID: 29945110.

20: El-Gizawy SM, El-Shaboury SR, Atia NN, Abo-Zeid MN. New, simple and sensitive HPTLC method for simultaneous determination of anti-hepatitis C sofosbuvir and ledipasvir in rabbit plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jun 18;1092:432-439. doi: 10.1016/j.jchromb.2018.06.033. [Epub ahead of print] PubMed PMID: 29945107.